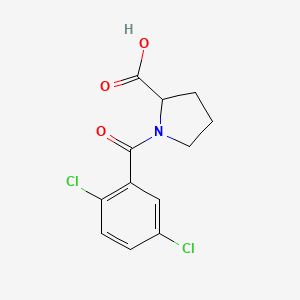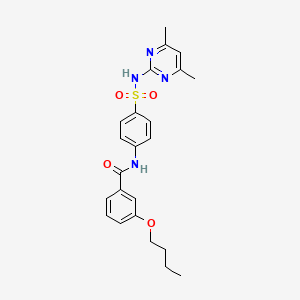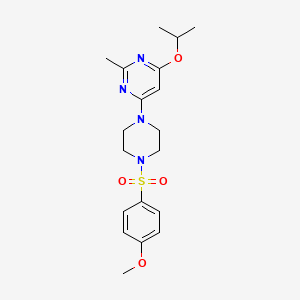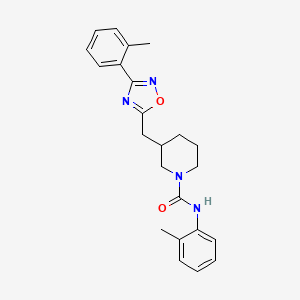
1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives with benzoyl groups, has been explored in the context of developing new analgesic and anti-inflammatory agents. These compounds were synthesized and evaluated for their pharmacological properties, with certain compounds showing high potency in animal models. For instance, 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid demonstrated significant analgesic activity in the mouse phenylquinone writhing assay and minimal gastrointestinal side effects in rats .
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their biological activity. Quantitative structure-activity relationship (QSAR) studies have shown that the analgesic and anti-inflammatory potencies are closely related to the steric and hydrogen-bonding characteristics of the benzoyl substituents . Additionally, the stereochemistry of related pyrrolidine derivatives has been characterized through X-ray diffraction studies, which is essential for understanding the interaction of these molecules with biological targets .
Chemical Reactions Analysis
The functionalization reactions of related compounds have been studied, providing insights into the chemical behavior of these molecules. For example, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with acid chloride and 2,3-diaminopyridine has been reported, along with the formation of different products under varying conditions . These reactions are indicative of the reactivity patterns that could be expected from the 1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as acid dissociation constants, have been determined to further understand their behavior in biological systems. For instance, a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity, and their acid dissociation constants were measured . These properties are critical for the optimization of the compounds' pharmacokinetic profiles and their development as pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Versatile Synthesis Method : The compound has been involved in the synthesis of pyrrolidin-1-oxyl fatty acids, a process initiated by Michael addition of a nitroalkane to an α,β-unsaturated ketone. This leads to γ-nitroketone and subsequent ring closure to pyrrolin-1-yl oxide, which reacts with Grignard reagents to yield a pyrrolidin-1-oxyl compound. This compound then undergoes phase-transfer oxidation of its terminal unsaturated bond (Hideg & Lex, 1984).
Crystallography and Co-crystal Structure
- Co-crystal Structure Analysis : This compound plays a role in the formation of non-centrosymmetric co-crystallization. It has been observed in a crystal containing a typically centrosymmetric component in a chiral space group, demonstrating a C(5)[(11)] hydrogen-bonded network along a specific axis (Chesna et al., 2017).
Biotransformation and Organic Synthesis
- Biotransformation in Organic Synthesis : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides showcases the compound's utility in organic synthesis. This process involves biocatalytic desymmetrization and kinetically resolves into different enantiomerically pure acids, useful in the scalable preparation of druglike pyrroline-fused diazepin-11(5H)-one compounds (Chen et al., 2012).
Applications in Medicinal Chemistry
- Development of Antibacterial Agents : Derivatives of the compound have been utilized in the synthesis of antibacterial agents. Specifically, 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from related compounds, showed in vitro antibacterial activity, underlining its potential in drug development (Toja et al., 1986).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-7-3-4-9(14)8(6-7)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKNIDHLFRYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)


![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B3010690.png)

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)
![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)


